N-Desethyl Alverine HCl

Pharmacokinetics Metabolite Profiling Bioequivalence

N-Desethyl Alverine HCl is the N-dealkylated metabolite reference standard essential for accurate alverine bioequivalence studies. With parent drug alverine exhibiting extreme pharmacokinetic variability (CV >200%) and accounting for only 3% of circulating drug-related material, only this validated standard ensures reliable calibration (r=0.99750) and QC for simultaneous quantification of alverine and metabolites. Use it as a primary reference standard for HPLC-MS/MS method validation, ANDA submissions, and USP/EP monograph compliance. Avoid analytical risk from non-validated alternatives.

Molecular Formula C18H23N. HCl
Molecular Weight 253.39 36.46
CAS No. 93948-19-7
Cat. No. B602166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desethyl Alverine HCl
CAS93948-19-7
Synonyms3(5H)-Indolizinone, 6,7,8,8a-tetrahydro-2-methyl-
Molecular FormulaC18H23N. HCl
Molecular Weight253.39 36.46
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

N-Desethyl Alverine HCl CAS 93948-19-7: Core Reference Standard for Alverine Citrate Bioanalysis and Metabolite Quantitation


N-Desethyl Alverine HCl (CAS 93948-19-7), chemically bis(3-phenylpropyl)amine hydrochloride [1], is the N-dealkylated metabolite of the spasmolytic drug alverine citrate [2]. It serves as a critical reference standard for the quantitative determination of alverine metabolites in biological matrices using validated HPLC-MS/MS methods . The hydrochloride salt form enhances stability and facilitates handling compared to the free base [3].

Why Generic Alverine Impurity Standards Cannot Substitute for Validated N-Desethyl Alverine HCl


Substituting N-Desethyl Alverine HCl with alternative alverine-related impurities or generic metabolite standards introduces unacceptable analytical risk. The parent drug alverine exhibits extreme pharmacokinetic variability (CV >200%) and accounts for only 3% of circulating drug-related material, whereas the metabolite profile, including N-desethyl alverine, is essential for accurate exposure assessment [1]. The use of non-validated reference standards without established chromatographic retention time, matrix factor data, and stability profiles undermines method reliability and regulatory compliance [2].

Quantitative Differentiation of N-Desethyl Alverine HCl from Alverine Citrate and 4-Hydroxy Alverine in Human Pharmacokinetic Studies


Comparative Pharmacokinetic Parameters Following Single 120 mg Alverine Citrate Oral Dose in Healthy Volunteers (n=12)

N-Desethyl Alverine exhibits distinct pharmacokinetic parameters compared to the parent drug alverine and the primary active metabolite 4-hydroxy alverine, informing analytical method development and metabolite-specific exposure assessment [1].

Pharmacokinetics Metabolite Profiling Bioequivalence

Systemic Exposure (AUC0-∞) of N-Desethyl Alverine vs. Parent Alverine and 4-Hydroxy Alverine

N-Desethyl Alverine demonstrates a total systemic exposure (AUC0-∞) that is 28.4% higher than parent alverine, underscoring its quantitative significance as a circulating metabolite requiring distinct analytical reference standards [1].

Drug Metabolism Exposure-Response Pharmacokinetic Modeling

Plasma Stability of N-Desethyl Alverine in Biological Samples vs. 4-Hydroxy Alverine Glucuronide

N-Desethyl Alverine exhibits superior stability in plasma extracts and dry extracts compared to the glucuronide conjugate of 4-hydroxy alverine, extending the viable analytical window for batched sample processing [1].

Bioanalytical Method Validation Sample Stability Metabolite Stability

HPLC-MS/MS Extraction Recovery of N-Desethyl Alverine from Human Plasma

N-Desethyl Alverine demonstrates comparable extraction recovery (76%) to the parent drug alverine (75%) and acceptable recovery for reliable quantitation, validating its suitability as a reference standard for bioanalytical method validation [1].

Analytical Chemistry Method Validation Extraction Efficiency

Purity Specification of N-Desethyl Alverine HCl Reference Standard vs. Alverine Citrate

Commercially available N-Desethyl Alverine HCl reference standard is supplied with a documented purity of 99.9%, exceeding the typical purity of the parent drug alverine citrate reference standard (99.2%) used in the same validated method [1].

Reference Standard Purity Analysis Regulatory Compliance

Terminal Half-Life of N-Desethyl Alverine vs. Alverine and 4-Hydroxy Alverine

N-Desethyl Alverine exhibits a terminal half-life (t½) of 8.37 hours, which is approximately 50% shorter than both the parent drug alverine (16.52 h) and 4-hydroxy alverine (15.37 h), indicating distinct elimination kinetics [1].

Drug Elimination Pharmacokinetics Metabolite Kinetics

Critical Application Scenarios for N-Desethyl Alverine HCl (CAS 93948-19-7) Based on Validated Analytical Evidence


Validated HPLC-MS/MS Bioanalytical Method Development for Alverine Metabolite Quantitation

Use N-Desethyl Alverine HCl as a primary reference standard to establish calibration curves (r = 0.99750) and quality control samples for the simultaneous quantification of alverine and its metabolites in human plasma [1]. The validated method achieves mean extraction recovery of 76% with no significant matrix interference [2].

Metabolite Identification and Pharmacokinetic Profiling in Clinical Bioequivalence Studies

Employ N-Desethyl Alverine HCl to accurately measure plasma concentrations (Cmax 4,329 pg/mL; AUC0-∞ 90,612 pg/mL*h) in support of abbreviated new drug applications (ANDAs) for alverine citrate formulations [1]. The compound's high inter-individual variability (CV 133-183%) necessitates the use of a well-characterized reference standard for consistent results [3].

Stability Testing and Forced Degradation Studies for Alverine Drug Products

Utilize N-Desethyl Alverine HCl as a reference marker to monitor the formation of the N-dealkylated degradation product during stability studies. The compound is stable in plasma extracts for up to 96 hours at 10°C, providing a robust benchmark for assessing sample integrity [2].

Regulatory-Compliant Impurity Profiling and Quality Control (QC) of Alverine API

Apply N-Desethyl Alverine HCl with 99.9% purity as a traceable impurity standard for USP or EP monograph compliance during the quality control release of alverine citrate active pharmaceutical ingredient (API) and finished drug products [4].

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